(E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide is a complex organic compound that features a combination of furan, thiophene, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized at the 6-position using electrophilic aromatic substitution reactions.
Thiophene-2-carbonylation: The functionalized indole is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding thiophene-2-carbonyl indole derivative.
Acryloylation: The final step involves the reaction of the thiophene-2-carbonyl indole derivative with (E)-3-(furan-3-yl)acryloyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high purity and yield, which are critical for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Oxidized derivatives of furan and thiophene
Reduction: Alcohol derivatives of the carbonyl group
Substitution: Substituted acrylamide derivatives
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity due to the presence of indole and thiophene moieties, which are known to interact with various biological targets. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structure allows for modifications that could enhance its pharmacological properties.
Industry
In the materials science industry, this compound could be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could bind to protein targets, while the thiophene and furan rings might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide
- (E)-3-(furan-3-yl)-N-(1-(benzoyl)indolin-6-yl)acrylamide
- (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-5-yl)acrylamide
Uniqueness
This compound is unique due to the specific positioning of the functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of furan, thiophene, and indole moieties in a single molecule provides a versatile scaffold for further functionalization and application in various fields.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19(6-3-14-8-10-25-13-14)21-16-5-4-15-7-9-22(17(15)12-16)20(24)18-2-1-11-26-18/h1-6,8,10-13H,7,9H2,(H,21,23)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHIYZIOFMYJJD-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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